5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid
Description
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a cyclopropyl group at position 5, a pyridin-2-yl moiety at position 3, and a carboxylic acid group at position 4. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol (calculated from structural analysis). The pyridine ring enhances bioavailability and binding affinity to biological targets, while the cyclopropyl group contributes to steric stability and metabolic resistance.
Properties
IUPAC Name |
5-cyclopropyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-10(8-3-1-2-6-13-8)14-17-11(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVCEGTVUKTARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction. One common method involves the reaction of nitrile oxides with olefins or alkynes . For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield 5-substituted isoxazoles . Another approach is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave-assisted one-pot reactions and regioselective cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
Scientific Research Applications
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid has diverse applications across several fields:
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound may inhibit bacterial growth and induce apoptosis in cancer cells through its interaction with specific molecular targets.
Medicine
- Therapeutic Potential : Investigated for its role as a therapeutic agent, particularly in treating infections and cancer. Studies focus on its enzyme inhibition capabilities and receptor modulation.
Industry
- Material Development : Employed in the creation of new chemical processes and materials, enhancing the efficiency of various industrial applications.
Uniqueness
The presence of both cyclopropyl and pyridine groups enhances the compound's distinct chemical properties, potentially improving its binding affinity to biological targets compared to similar compounds.
Antimicrobial Activity
A study evaluating various isoxazole derivatives demonstrated that 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Anticancer Properties
Research on the anticancer effects showed that this compound could induce apoptosis in human cancer cell lines through modulation of key signaling pathways involved in cell survival, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of certain enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid can be compared to its analogs, which differ in substituents at position 3 of the isoxazole ring. Key analogs include:
Structural Modifications and Physicochemical Properties
Key Differences and Implications
- In contrast, trifluoromethoxy and dichlorophenyl substituents increase electron-withdrawing effects, lowering the pKa of the carboxylic acid group.
- Lipophilicity : Chlorine and trifluoromethoxy groups significantly enhance lipophilicity (logP values estimated to increase by 1–2 units), favoring membrane permeability but reducing aqueous solubility.
Biological Activity
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid (CAS Number: 1955531-86-8) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an isoxazole ring, a pyridine moiety, and a cyclopropyl group. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| CAS Number | 1955531-86-8 |
The biological activity of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. This compound exhibits potential as an enzyme inhibitor and receptor modulator, which can lead to various biological effects such as:
- Antimicrobial Activity : Studies have indicated that derivatives of isoxazole compounds can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Properties : The compound's structure suggests possible interactions with cancer cell pathways, leading to apoptosis in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds structurally similar to 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed that these compounds could induce apoptosis in human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U937) cells at sub-micromolar concentrations .
Immunosuppressive Properties
Research has also explored the immunosuppressive effects of isoxazole derivatives. A study indicated that certain derivatives could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The findings suggested that these compounds could modulate immune responses, which may have implications for autoimmune diseases and organ transplantation .
Case Studies
- In Vitro Studies : A series of experiments conducted on human cell lines demonstrated that 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid inhibited cell proliferation in a dose-dependent manner. The mechanism involved the upregulation of pro-apoptotic markers such as caspases and NF-kB signaling pathways .
- Comparative Analysis : When compared with other isoxazole derivatives, this compound exhibited unique pharmacological profiles due to its cyclopropyl and pyridine substituents. These modifications appear to enhance its binding affinity to specific targets, improving its therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
